![molecular formula C13H11N3O2S2 B3002634 3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946205-44-3](/img/structure/B3002634.png)
3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and an isoxazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The isoxazole ring also contributes to the overall stability and reactivity of the molecule.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties . They act by interfering with the microbial cell’s ability to synthesize essential proteins or enzymes, leading to cell death . This compound, with its thiazole core, could potentially be used in the development of new antimicrobial agents to combat resistant strains of bacteria.
Anticancer Activity
Research has indicated that thiazole compounds can exhibit anticancer activity . They can function as kinase inhibitors or interact with DNA to prevent cancer cell proliferation . The specific structure of 3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide may be tailored to target particular types of cancer cells for treatment.
Anti-Inflammatory Activity
Thiazoles are known to possess anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammation process . This compound could be explored for its efficacy in reducing inflammation in various diseases, including autoimmune disorders.
Antiviral Activity
Some thiazole derivatives have shown promise as antiviral agents . They can interfere with viral replication or bind to viral proteins, rendering them non-functional . Given the ongoing need for new antiviral drugs, especially in the wake of pandemics, this compound’s applications in this field are particularly relevant.
Neuroprotective Activity
Thiazoles have been associated with neuroprotective properties . They may protect nerve cells from damage or death caused by neurodegenerative diseases like Alzheimer’s or Parkinson’s . The compound could be a candidate for the development of drugs aimed at preserving cognitive function.
Antidiabetic Activity
Research has suggested that thiazole derivatives can have antidiabetic effects by influencing insulin release or mimicking insulin’s action . This compound could be investigated for its potential use in managing blood sugar levels in diabetic patients.
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines .
Action Environment
It’s worth noting that the solubility of thiazole derivatives in various solvents could influence their action in different environments .
properties
IUPAC Name |
3-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-7-6-8(18-16-7)12(17)15-13-14-11-9(19-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVHOKNWEBXDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.